molecular formula C8H18N2O B017425 N-Ethyl-2-morpholinoethanamine CAS No. 108302-54-1

N-Ethyl-2-morpholinoethanamine

Cat. No. B017425
M. Wt: 158.24 g/mol
InChI Key: OXQOOWBHUWQUMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Ethyl-2-morpholinoethanamine can be synthesized through various chemical reactions, including the reaction of morpholine with different reagents under specific conditions. For instance, a novel synthesis approach involves reacting morpholine with ethylene oxide and ammonia under controlled conditions to produce N-Ethyl-2-morpholinoethanamine with a total yield of 81.8% (Yao et al., 2010). This method is highlighted for its efficiency and convenience.

Molecular Structure Analysis

The molecular structure of N-Ethyl-2-morpholinoethanamine and its derivatives has been extensively studied using various spectroscopic techniques. X-ray crystallography and NMR spectroscopy have been crucial in determining the cis-trans configuration and other structural aspects of these compounds. For example, specific derivatives of N-Ethyl-2-morpholinoethanamine have been analyzed for their crystal structure, showcasing the detailed molecular arrangement and confirming structural hypotheses through single crystal X-ray diffraction methods (Hassan et al., 2011).

Chemical Reactions and Properties

N-Ethyl-2-morpholinoethanamine participates in various chemical reactions, forming complexes with metals and undergoing transformations that highlight its reactivity and potential as a catalyst. For instance, its ability to form complexes with platinum(II) and ruthenium(II) has been demonstrated, revealing insights into its coordination behavior and the resulting molecular geometry (Singh et al., 2001).

Scientific Research Applications

  • Singh et al. (2010) discuss Rhodium(III) complexes of N-2-(arylseleno/telluro)ethyl-morpholine, which efficiently catalyze transfer hydrogenation reactions of ketones. These have potential applications in the pharmaceutical and chemical industries (Singh, Das, Singh, & Singh, 2010).

  • Kwant (1980) found that N,N-dimethyl-morpholinium- and N-methyl-N-ethyl-morpholinium- 7,7,8,8-tetracyanoquinodimethane complexes show potential as antibacterial agents (Kwant, 1980).

  • Singh et al. (2000) demonstrated that N-2-(4-methoxyphenyltelluro)ethyl-morpholine and bis-2-(N-morpholino)ethyl-telluride have potential for complexation with palladium and mercury, which could be useful in catalysis and photocatalysis (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

  • Naumczuk et al. (2016) reported that 7-ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin binds covalently to 2′-deoxyguanosine under near-physiological conditions, suggesting its potential as an in vivo chemotherapeutic agent for cancers such as cervical and colon cancer (Naumczuk et al., 2016).

  • Reddy et al. (2016) found that nano Gd2O3 catalyzed the synthesis of new α-aminophosphonates with high yields. Specifically, Dimethyl (2-hydroxy-5-nitrophenyl) (2-morpholinoethylamino) methylphosphonate showed higher antioxidant activity than standard antioxidants (Reddy et al., 2016).

  • Che et al. (2015) synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, showing promising activity against HIV-1 replication without significant cytotoxicity (Che et al., 2015).

  • Lin et al. (2012) described a compound with a unique three-dimensional structure, where morpholine rings adopt chair conformations, and indol-2-one is linked to morpholine rings through flexible ethyl groups (Lin, Wu, Zhang, & Cao, 2012).

  • Sahin et al. (2012) reported that new 1,2,4-triazole derivatives with a morpholine moiety exhibit good to moderate antimicrobial activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

  • Yao et al. (2010) developed an efficient synthetic route for 2-morpholinoethanamine, resulting in a convenient process with an 81.8% yield under easy-to-use conditions (Yao, Wu, Jiang, Deng, & Yu, 2010).

  • Hassan et al. (2011) successfully synthesized and characterized 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, a novel cinnamoyl thiourea derivative (Hassan, Yamin, Daud, & Kassim, 2011).

Safety And Hazards

N-Ethyl-2-morpholinoethanamine causes serious eye irritation . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do . Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

N-ethyl-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-9-3-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQOOWBHUWQUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561230
Record name N-Ethyl-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-morpholinoethanamine

CAS RN

108302-54-1
Record name N-Ethyl-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PH Li, P Zeng, SB Chen, PF Yao, YW Mai… - Journal of Medicinal …, 2016 - ACS Publications
Novel topoisomerase II (Topo II) inhibitors have gained considerable interest for the development of anticancer agents. In this study, a series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]…
Number of citations: 47 pubs.acs.org

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